2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate
Overview
Description
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate is a complex organic compound with a unique structure that combines elements of dibenzoazepine and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps. One common route starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which is then reacted with ethyl chloroformate to form the corresponding ester. This ester is subsequently reacted with 4-methylpiperazine-1-carbodithioate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A precursor in the synthesis of the target compound.
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Oxcarbazepine: An anticonvulsant with a related structure.
Uniqueness
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate is unique due to the combination of the dibenzoazepine and piperazine moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-23-12-14-24(15-13-23)22(27)28-16-21(26)25-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)25/h2-9H,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTXUILEEBVKHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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